2-(3-Bromophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
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Overview
Description
2-[2-(3-BROMOPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL]-4,5-DIMETHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 2-[2-(3-BROMOPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL]-4,5-DIMETHOXYPHENYL METHYL ETHER involves multiple steps. Typically, the synthesis starts with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or its equivalents . . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(3-BROMOPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL]-4,5-DIMETHOXYPHENYL METHYL ETHER has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 2-[2-(3-BROMOPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL]-4,5-DIMETHOXYPHENYL METHYL ETHER include other benzimidazole derivatives such as:
Thiabendazole: Known for its anthelmintic activity.
Omeprazole: Used as an antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Properties
Molecular Formula |
C25H22BrN3O3 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C25H22BrN3O3/c1-30-22-14-24(32-3)23(31-2)12-17(22)21-13-19(15-7-6-8-16(26)11-15)28-25-27-18-9-4-5-10-20(18)29(21)25/h4-14,21H,1-3H3,(H,27,28) |
InChI Key |
MXZQTYZZJAFEAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC(=CC=C5)Br)OC)OC |
Origin of Product |
United States |
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